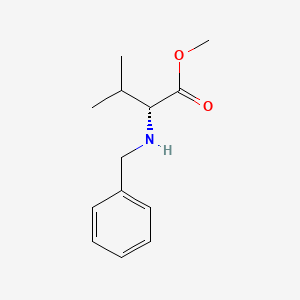
N-Octyl-beta-D-thiogalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octyl-beta-D-thiogalactopyranoside is a nonionic detergent widely used in biochemical and molecular biology research. It is particularly effective in solubilizing membrane proteins without denaturing them, making it valuable for studies involving protein crystallization and reconstitution into lipid bilayers .
Méthodes De Préparation
The synthesis of N-Octyl-beta-D-thiogalactopyranoside typically starts from D-glucose. The process involves several steps:
Acetylation: D-glucose is treated with acetic anhydride and concentrated sulfuric acid to produce alpha-D-glucopyranose pentaacetate.
Bromination: The pentaacetate is then reacted with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.
Thiolation: This bromide compound is reacted with thiourea in acetone to yield the isothiuronium salt.
Alkylation: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol, which is then reacted with 1-bromooctane to produce N-octyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.
Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol, yielding this compound.
Analyse Des Réactions Chimiques
N-Octyl-beta-D-thiogalactopyranoside primarily undergoes substitution reactions due to the presence of the thioether linkage. Common reagents used in these reactions include thiourea and sodium sulfite. The major products formed from these reactions are typically thioglycosides, which are resistant to degradation by beta-glucosidase enzymes .
Applications De Recherche Scientifique
N-Octyl-beta-D-thiogalactopyranoside is extensively used in:
Biochemistry: For solubilizing and stabilizing membrane proteins, facilitating their study and crystallization.
Molecular Biology: In the reconstitution of membrane proteins into lipid bilayers, aiding in the study of their structure and function.
Medicine: In the analysis of protein interactions and the identification of potential drug targets.
Industry: As a mild detergent in various biochemical assays and processes.
Mécanisme D'action
The compound exerts its effects by disrupting the lipid bilayer of cell membranes, allowing for the solubilization of membrane proteins. The thioether linkage in N-Octyl-beta-D-thiogalactopyranoside makes it resistant to enzymatic degradation, ensuring the stability of solubilized proteins. This resistance is crucial for maintaining the integrity of proteins during experimental procedures .
Comparaison Avec Des Composés Similaires
N-Octyl-beta-D-thiogalactopyranoside is similar to other nonionic detergents like octyl glucoside and dodecyl maltoside. its unique thioether linkage provides enhanced stability against enzymatic degradation compared to its counterparts. This makes it particularly useful in experiments where prolonged stability of solubilized proteins is required .
Similar Compounds
- Octyl glucoside
- Dodecyl maltoside
- Heptyl thioglucopyranoside
Propriétés
IUPAC Name |
(3R,4R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10?,11-,12+,13?,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLVOOFCGWBCS-XGVQBZMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1C([C@@H]([C@H](C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B7840053.png)
![(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840061.png)
![(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7840066.png)
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B7840079.png)




